

Spectroscopic Profile of 2-Chloroquinoline-6-sulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroquinoline-6-sulfonyl chloride

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-chloroquinoline-6-sulfonyl chloride** (CAS No: 205055-71-6), a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

While direct experimental spectra for **2-chloroquinoline-6-sulfonyl chloride** are not readily available in public databases, this guide synthesizes predicted data based on the well-characterized spectroscopic features of the 2-chloroquinoline moiety and the sulfonyl chloride functional group.

Chemical Structure and Properties

- IUPAC Name: **2-chloroquinoline-6-sulfonyl chloride**
- Molecular Formula: C₉H₅Cl₂NO₂S[1]
- Molecular Weight: 262.11 g/mol [1]
- CAS Number: 205055-71-6[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-chloroquinoline-6-sulfonyl chloride**. These predictions are based on established chemical shift ranges, characteristic vibrational frequencies, and expected fragmentation patterns.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.5 - 8.7	d	1H	H-5
~ 8.2 - 8.4	dd	1H	H-7
~ 8.1 - 8.3	d	1H	H-8
~ 7.8 - 8.0	d	1H	H-4
~ 7.6 - 7.8	d	1H	H-3

Note: Chemical shifts are approximate and coupling constants (J) have not been predicted. The downfield shifts of protons on the benzene ring (H-5, H-7, H-8) are attributed to the strong electron-withdrawing effect of the sulfonyl chloride group.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 152 - 155	C-2
~ 148 - 151	C-8a
~ 140 - 143	C-6
~ 138 - 141	C-4
~ 132 - 135	C-4a
~ 130 - 133	C-8
~ 128 - 131	C-5
~ 125 - 128	C-7
~ 123 - 126	C-3

Note: The carbon atom attached to the sulfonyl chloride group (C-6) is expected to be significantly downfield. The chemical shifts are estimated based on data for related quinoline structures and general substituent effects.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretching (aromatic)
~ 1600 - 1450	Medium	C=C and C=N stretching (quinoline ring)
~ 1370 - 1385	Strong	Asymmetric SO_2 stretching (sulfonyl chloride)
~ 1180 - 1195	Strong	Symmetric SO_2 stretching (sulfonyl chloride)
~ 800 - 900	Strong	C-H bending (out-of-plane)
~ 700 - 800	Strong	C-Cl stretching

Note: The two strong absorption bands for the symmetric and asymmetric stretching of the SO₂ group are highly characteristic of sulfonyl chlorides.[2]

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
261 / 263 / 265	High / Medium / Low	[M] ⁺ • (Molecular ion peak) with characteristic isotopic pattern for two chlorine atoms.
162 / 164	Medium	[M - SO ₂ Cl] ⁺ • (Loss of sulfonyl chloride radical)
127	High	[C ₈ H ₅ N] ⁺ (Quinoline fragment after loss of Cl and SO ₂ Cl)
99 / 101	Low	[SO ₂ Cl] ⁺ (Sulfonyl chloride cation) with characteristic isotopic pattern for one chlorine atom.[2]

Note: The mass spectrum is expected to show a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities of these peaks will depend on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-chloroquinoline-6-sulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-chloroquinoline-6-sulfonyl chloride** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm).

Infrared (IR) Spectroscopy

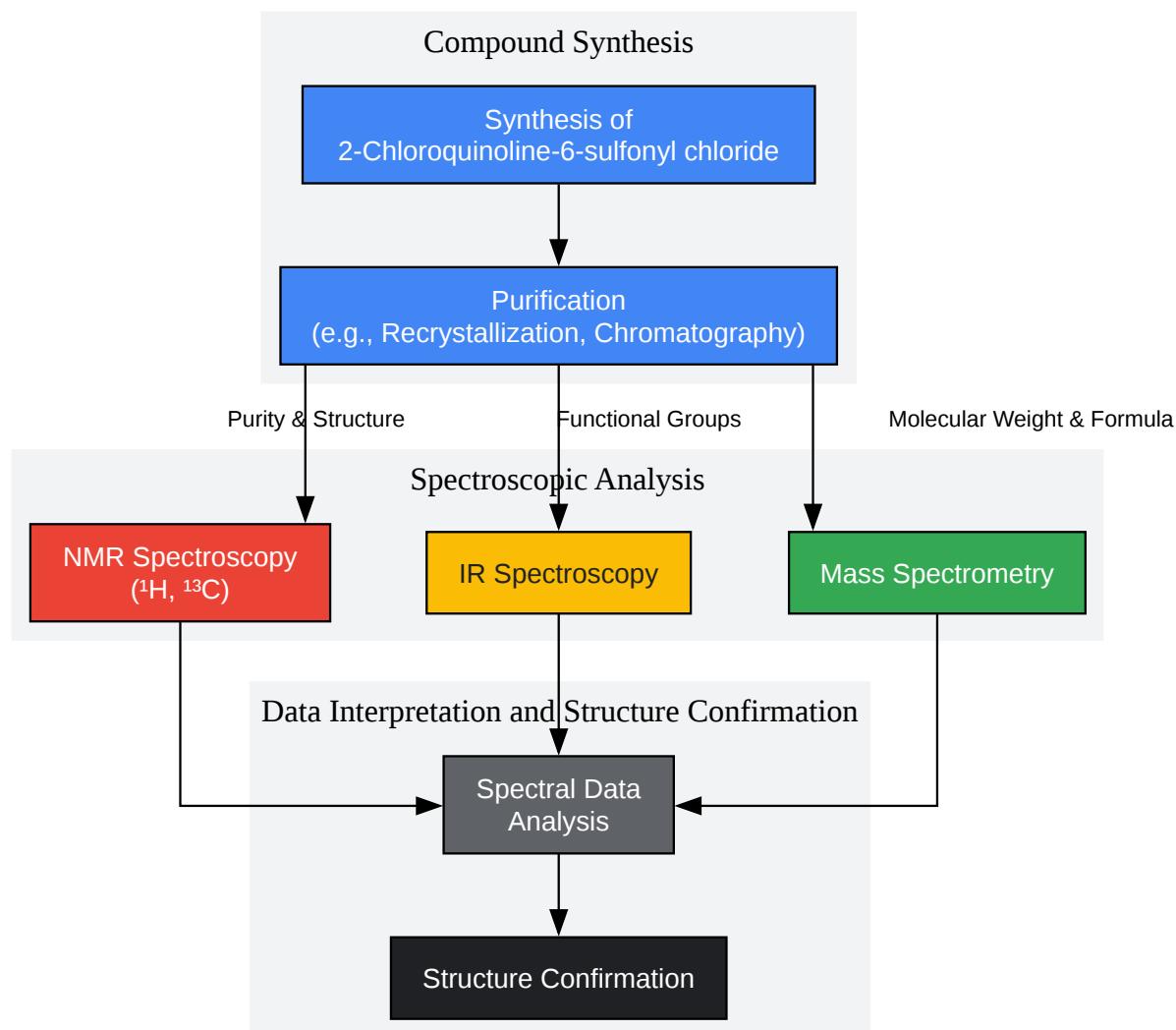
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Acquire 16-32 scans at a resolution of 4 cm^{-1} .
 - Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
- Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition: Scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like **2-chloroquinoline-6-sulfonyl chloride**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This document is intended for informational purposes only. The predicted data should be confirmed by experimental analysis.

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References

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